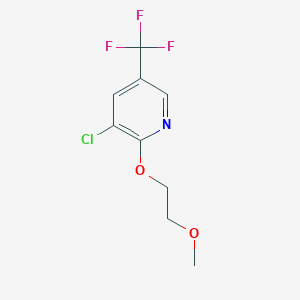![molecular formula C17H15Cl2N5O B2925023 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291872-56-4](/img/structure/B2925023.png)
5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is an organic compound featuring a triazolidine ring, two chloro-substituted phenyl groups, and a carboxamide group. Its structure lends itself to a variety of applications, particularly in scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide typically involves a multi-step process. One common method begins with the reaction of 4-chloroaniline with an appropriate haloalkane to form an N-alkylated product. This intermediate then undergoes cyclization with hydrazine derivatives to introduce the triazolidine ring. Final steps involve acylation to form the carboxamide group. Reaction conditions often include solvents like ethanol or dichloromethane, with temperature control and catalytic agents such as sodium hydroxide or hydrochloric acid to facilitate each step.
Industrial Production Methods
Industrial production generally scales up these synthetic methods, optimizing for yield and purity. Large-scale reactors and continuous flow systems might be employed to maintain consistency and efficiency. Quality control measures ensure the final product meets required specifications for research and development applications.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, forming nitroso or nitro derivatives.
Reduction: : Reduction reactions typically target the triazolidine ring or the carbonyl group, using agents like sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the chloro substituents, replacing them with other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products
Major products of these reactions include variously substituted derivatives, with functional groups like nitro, hydroxyl, or amino replacing the original chloro groups. Each derivative exhibits different chemical and physical properties, expanding the compound’s range of applications.
科学研究应用
Chemistry
In chemistry, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide serves as a versatile intermediate in synthesizing complex molecules. Its unique structure allows it to participate in a range of reactions, facilitating the study of reaction mechanisms and product formation.
Biology
In biological research, this compound is often used in the development of probes for studying enzyme activities and interactions. Its derivatization can lead to bioactive molecules, providing insights into biochemical pathways.
Medicine
Medicinal chemistry applications include the development of potential therapeutic agents. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer properties, targeting specific biological pathways.
Industry
Industrial applications might include the use of this compound in the development of new materials with specialized properties, such as coatings or polymers with enhanced stability or reactivity.
作用机制
The compound's mechanism of action largely depends on its structural features and the specific biological or chemical context. In medicinal applications, for instance, it may interact with specific molecular targets like enzymes or receptors, modulating their activity and exerting therapeutic effects. The triazolidine ring and chloro-substituted phenyl groups contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-(4-chloroanilino)-N-[2-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
5-(4-chloroanilino)-N-[2-(4-methylphenyl)ethyl]triazolidine-4-carboxamide
5-(4-bromoanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
Highlighting Uniqueness
Compared to these similar compounds, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide stands out due to its specific substituent pattern, which imparts unique physical and chemical properties. This particular structure may offer enhanced reactivity or stability in certain reactions, making it particularly valuable in both research and industrial contexts.
Hope this deep dive was exactly what you needed
属性
IUPAC Name |
5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O/c18-12-3-1-11(2-4-12)9-10-20-17(25)15-16(23-24-22-15)21-14-7-5-13(19)6-8-14/h1-8,15-16,21-24H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCRRQIJZLQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2924957.png)
![5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide](/img/structure/B2924958.png)



